![molecular formula C32H32NP B12875064 (1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Formation of the Binaphthyl Backbone: The synthesis begins with the preparation of the binaphthyl backbone through a coupling reaction of naphthalene derivatives.
Introduction of the Phosphine Group: The tert-butyl(phenyl)phosphine group is introduced via a phosphination reaction using tert-butyl(phenyl)phosphine chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs with high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with transition metals to form chiral complexes that facilitate asymmetric synthesis. The molecular targets include various transition metals such as palladium, rhodium, and iridium. The pathways involved often include catalytic cycles where the chiral ligand induces enantioselectivity in the formation of products.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-1-Phenylethylamine: Another chiral amine used for enantioselective synthesis.
Bis(diphenylphosphino)ferrocene: A chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its binaphthyl backbone provides a rigid chiral environment, enhancing its effectiveness as a chiral ligand.
Propiedades
Fórmula molecular |
C32H32NP |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
1-[2-[tert-butyl(phenyl)phosphanyl]naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m1/s1 |
Clave InChI |
XBGMWAPKCDVUIX-UUWRZZSWSA-N |
SMILES isomérico |
CC(C)(C)[P@](C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



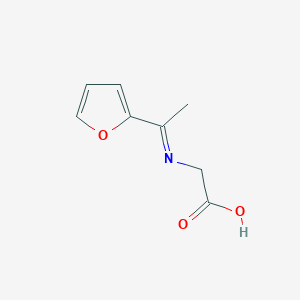
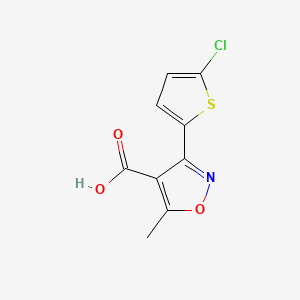
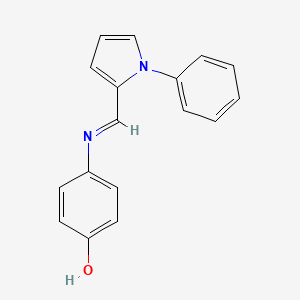
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
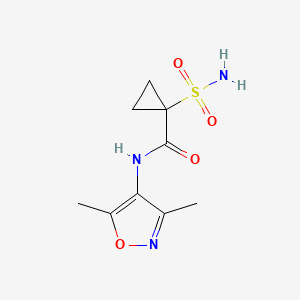
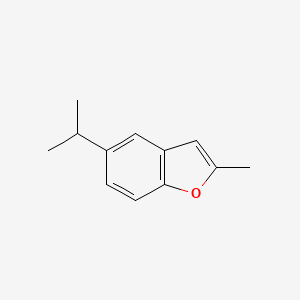

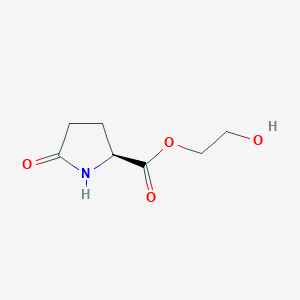


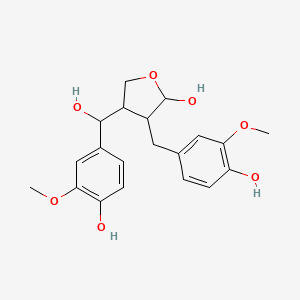
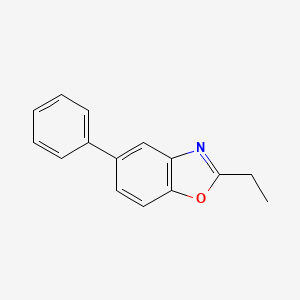
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
